molecular formula C10H13BrN2O2 B152971 Tert-butyl (2-bromopyridin-4-yl)carbamate CAS No. 433711-95-6

Tert-butyl (2-bromopyridin-4-yl)carbamate

Cat. No. B152971
M. Wt: 273.13 g/mol
InChI Key: DCYAZECOQNZWBD-UHFFFAOYSA-N
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Description

Tert-butyl (2-bromopyridin-4-yl)carbamate is a chemical compound that is part of a broader class of tert-butyl carbamate derivatives. These compounds are of significant interest in various fields of chemistry and pharmacology due to their potential applications in the synthesis of biologically active molecules and materials for organic electronics .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves multi-step reactions. For instance, tert-butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate was synthesized via a Suzuki cross-coupling reaction, which is a common method for forming carbon-carbon bonds . Similarly, tert-butyl N-ethynyl-N-phenylcarbamate underwent a 1,3-dipolar cycloaddition to afford a pyrazole derivative, showcasing the versatility of tert-butyl carbamate derivatives in cycloaddition reactions .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be elucidated using various spectroscopic and analytical techniques. For example, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was characterized using NMR, MS, FT-IR, and X-ray diffraction, and its structure was further optimized using density functional theory (DFT) . These methods provide detailed insights into the molecular geometry, electronic structure, and conformational stability of the compounds.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a range of chemical reactions. The study of tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate revealed insights into its conformational stability and vibrational frequencies, which are important for understanding its reactivity . Additionally, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate involved acylation, nucleophilic substitution, and reduction, indicating the compound's role as an intermediate in the synthesis of complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are closely related to their molecular structure. The vibrational frequency analysis and DFT studies provide information on the bond lengths, bond angles, and electronic properties such as the molecular electrostatic potential and frontier molecular orbitals . These properties are crucial for predicting the behavior of these compounds in various chemical environments and for designing new molecules with desired characteristics.

Scientific Research Applications

Environmental Impact and Remediation Efforts

Carbamates, including compounds with structural similarities to tert-butyl (2-bromopyridin-4-yl)carbamate, have been extensively studied for their environmental occurrence, fate, and remediation strategies. For instance, carbamates are known to exhibit various degrees of environmental persistence, with some compounds undergoing rapid degradation while others are more recalcitrant. Studies on the environmental behavior of methyl tert-butyl ether (MTBE), a related compound, provide insights into the challenges and approaches for managing the environmental impact of carbamates. Research has focused on the biodegradation and fate of carbamates like MTBE in soil and groundwater, highlighting the importance of microbial processes in mitigating pollution and suggesting potential pathways for the environmental management of tert-butyl (2-bromopyridin-4-yl)carbamate (Thornton et al., 2020).

Applications in Synthesis and Catalysis

Carbamate compounds serve as valuable intermediates in organic synthesis, including the production of pharmaceuticals, agrochemicals, and polymers. Their versatility stems from the ease of modifying carbamate groups to introduce various functional groups, enhancing the chemical diversity of synthesized compounds. The catalytic activities of certain carbamates, or compounds containing carbamate-like structures, have been explored in reactions such as the synthesis of ethers, showcasing their potential in facilitating environmentally friendly chemical processes (Bielański et al., 2003). Tert-butyl (2-bromopyridin-4-yl)carbamate could similarly be employed in synthetic chemistry for the development of complex molecules.

Pharmacological and Biomedical Research

In the pharmaceutical industry, carbamates are employed as active pharmaceutical ingredients (APIs) and intermediates. They have been investigated for their therapeutic potentials, such as enzyme inhibitors or modulators of biological pathways. While specific applications of tert-butyl (2-bromopyridin-4-yl)carbamate in pharmacological research were not directly found, the study of carbamates' metabolic stability and bioactivities, as seen with other carbamate derivatives, underscores the importance of understanding their pharmacokinetics and toxicological profiles for drug development (Vacondio et al., 2010).

Safety And Hazards

The safety data for this compound indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-(2-bromopyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYAZECOQNZWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426744
Record name tert-Butyl (2-bromopyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Boc-amino)-2-bromopyridine

CAS RN

433711-95-6
Record name tert-Butyl (2-bromopyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Boc-amino)-2-bromopyridine
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